6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane
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Overview
Description
6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane is an organic compound characterized by the presence of an iodomethyl group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of 2,2-dimethyl-1,4-dioxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodomethyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., acetone, acetonitrile), bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., dichloromethane, acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of new compounds with different functional groups.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane involves its ability to participate in nucleophilic substitution reactions. The iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Iodomethane: A simpler compound with a single iodomethyl group.
2,2-Dimethyl-1,4-dioxane: The parent compound without the iodomethyl group.
6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane: Similar structure with a bromomethyl group instead of an iodomethyl group.
Uniqueness
6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane is unique due to the presence of both the dioxane ring and the iodomethyl group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and other fields.
Properties
IUPAC Name |
6-(iodomethyl)-2,2-dimethyl-1,4-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2)5-9-4-6(3-8)10-7/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSFPOUNRPPJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(O1)CI)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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